molecular formula C4H3BrS B7722774 2-Bromothiophene CAS No. 60326-18-3

2-Bromothiophene

Cat. No.: B7722774
CAS No.: 60326-18-3
M. Wt: 163.04 g/mol
InChI Key: TUCRZHGAIRVWTI-UHFFFAOYSA-N
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Description

2-Bromothiophene is an organosulfur compound with the chemical formula C₄H₃BrS. It is a colorless liquid that is immiscible in water and has a boiling point of approximately 153.5°C . This compound is a derivative of thiophene, where a bromine atom is substituted at the second position of the thiophene ring. It is widely used as an intermediate in organic synthesis and in the production of pharmaceuticals .

Mechanism of Action

Target of Action

2-Bromothiophene is an organosulfur compound with the formula C4H3BrS . It is primarily used as a precursor to several drugs, including tipepidine, ticlopidine, and clopidogrel . The primary targets of these drugs are various enzymes and receptors in the body, which play crucial roles in different biochemical processes.

Mode of Action

It is known to undergo metalation-alkylation reactions with various electrophiles to form various 5-alkylated 2-bromo products . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

It has been used in the electrochemical reduction of a number of mono- and dihalothiophenes at carbon cathodes in dimethylformamide containing tetramethylammonium perchlorate by cyclic voltammetry and controlled-potential electrolysis . This suggests that it may play a role in redox reactions and electron transfer processes.

Pharmacokinetics

It is a colorless liquid with a density of 1.684 g/mL , suggesting that it may be readily absorbed and distributed in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity and stability may be affected by temperature, pH, and the presence of other chemicals. It is also worth noting that it is immiscible in water , which could influence its distribution and action in aqueous environments such as the bloodstream.

Preparation Methods

2-Bromothiophene can be synthesized through several methods:

Comparison with Similar Compounds

2-Bromothiophene can be compared with other brominated thiophenes, such as:

    3-Bromothiophene: Unlike this compound, 3-Bromothiophene has the bromine atom at the third position of the thiophene ring.

    2,5-Dibromothiophene: This compound has two bromine atoms at the second and fifth positions.

This compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in organic synthesis and material science .

Properties

IUPAC Name

2-bromothiophene
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InChI

InChI=1S/C4H3BrS/c5-4-2-1-3-6-4/h1-3H
Source PubChem
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InChI Key

TUCRZHGAIRVWTI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CSC(=C1)Br
Source PubChem
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Molecular Formula

C4H3BrS
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DSSTOX Substance ID

DTXSID4061389
Record name Thiophene, 2-bromo-
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Molecular Weight

163.04 g/mol
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Physical Description

Clear slightly brown liquid with a stench; [Acros Organics MSDS]
Record name 2-Bromothiophene
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CAS No.

1003-09-4, 60326-18-3
Record name 2-Bromothiophene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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